3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a dihydroquinazolin-4-one core. Key structural features include:
- Position 3: A 3-methoxyphenyl group.
- Position 7: A pyrrolidine-1-carbonyl group, which may improve solubility and modulate receptor binding.
Its synthesis likely involves multi-step reactions, including palladium-catalyzed cross-coupling (as seen in analogous compounds) and thiourea intermediate formation .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-34-22-9-5-7-19(15-22)18-36-28-29-25-16-20(26(32)30-13-3-4-14-30)11-12-24(25)27(33)31(28)21-8-6-10-23(17-21)35-2/h5-12,15-17H,3-4,13-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCGIBJUTZPCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of Methoxyphenyl Groups: This step involves the use of methoxyphenyl halides in a nucleophilic substitution reaction.
Attachment of the Pyrrolidine Group: This can be done via amide bond formation using pyrrolidine carboxylic acid derivatives.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 396.52 g/mol. The compound features a quinazolinone core structure that is substituted with methoxyphenyl and pyrrolidine moieties, contributing to its unique chemical properties.
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinazolinones, including this specific compound. Research indicates that derivatives of quinazolinones exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study assessed the efficacy of synthesized quinazolinone derivatives against human cancer cell lines, reporting IC50 values indicating potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity in preliminary studies. The presence of the methoxy and sulfanyl groups enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Neuroprotective Effects
Research has also suggested potential neuroprotective effects of quinazolinone derivatives. The ability to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural characteristics may facilitate binding to specific receptors involved in neuroprotection.
Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of quinazolinone derivatives, including the target compound, and evaluated their antiproliferative effects on HCT-116 and MCF-7 cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant potential for further development as anticancer agents .
Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted using the compound against various bacterial strains. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as an alternative antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is likely related to its ability to interact with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and pyrrolidine groups may enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Research Findings
Substituent Effects on Bioactivity
- The methylsulfanyl group in ’s compound demonstrated analgesic activity in rodent models, suggesting that sulfur-containing substituents at position 2 are pharmacologically relevant . The target compound’s bulkier benzylthio group may enhance binding affinity through hydrophobic interactions but could reduce metabolic stability compared to methylsulfanyl.
- The pyrrolidine-1-carbonyl group at position 7 in the target compound likely improves aqueous solubility, a critical factor in bioavailability, compared to simpler alkyl/aryl substituents in other quinazolinones .
Crystallographic and Computational Insights
- Crystallography: Tools like SHELX and WinGX () are critical for resolving the target compound’s conformation, particularly the dihedral angles between the quinazolinone core and methoxyphenyl groups. Such data are absent for ’s compound but could explain differences in packing efficiency and stability .
- Hydrogen Bonding : The methoxy groups in the target compound may participate in C–H···O or O–H···N interactions, as described in ’s graph-set analysis. These interactions differ from the triazolone in , where N–H···O bonds dominate .
Biological Activity
The compound 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₃₁N₃O₃S
- Molecular Weight : 361.55 g/mol
- SMILES Notation : COc1cccc(c1)C(=S)Nc1cc2c(c1)C(=O)N(C(=O)C2=C)C(C)N(C)C
Synthesis
The synthesis of this compound has been documented in several studies. For instance, a recent study detailed the synthesis through a multi-step process involving the reaction of 3-methoxyphenyl derivatives with various sulfanyl and carbonyl compounds. The resulting product exhibited significant purity and yield, making it suitable for biological testing .
Antibacterial Activity
One of the primary areas of investigation for this compound is its antibacterial activity. Research has shown that it exhibits potent activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus species
In vitro tests demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
In addition to antibacterial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant for its potential use in preventing oxidative stress-related diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Showed cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study 3 | Reported significant antioxidant activity with an IC50 value of 50 µg/mL in DPPH assays. |
Q & A
Basic: What are the recommended synthetic routes for preparing this quinazolinone derivative?
The compound can be synthesized via a multi-step pathway involving:
- Step 1 : Formation of a dithiocarbamic acid intermediate by reacting 3-methoxyaniline with carbon disulfide and methyl iodide under basic conditions.
- Step 2 : Cyclization with anthranilic acid derivatives to form the quinazolinone core.
- Step 3 : Thioetherification using 3-methoxybenzyl mercaptan to introduce the sulfanyl group.
- Step 4 : Pyrrolidine-1-carbonyl incorporation via acylation reactions (e.g., using pyrrolidine carbonyl chloride).
Key characterization techniques include H/C NMR, FT-IR, and mass spectrometry to confirm intermediate structures .
Basic: How can researchers confirm the molecular structure and purity of this compound?
- X-ray crystallography : Resolve the 3D structure to validate stereochemistry and substituent positions .
- Spectroscopic analysis : Compare experimental H NMR chemical shifts with computational predictions (e.g., DFT calculations) to detect discrepancies.
- Chromatographic methods : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Basic: What preliminary bioactivity assays are suitable for this compound?
- In vitro antibacterial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
- Analgesic screening : Employ the acetic acid-induced writhing test in murine models at doses of 10–50 mg/kg .
Advanced: How to optimize reaction yields when introducing the pyrrolidine-1-carbonyl moiety?
- Catalyst screening : Test Lewis acids (e.g., ZnCl, AlCl) to enhance acylation efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) under reflux.
- Temperature gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal conditions. Document yields in a comparative table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, ZnCl | 72 | 98 |
| Toluene, 100°C | 58 | 95 |
Refer to analogous quinazolinone syntheses for troubleshooting .
Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid degradation.
- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain discrepancies.
- Dose-response refinement : Adjust in vivo dosing regimens based on pharmacokinetic parameters .
Advanced: What experimental design principles apply to ecological risk assessment of this compound?
- Environmental stability : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV exposure), and biodegradability (OECD 301F test).
- Trophic transfer studies : Use model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential.
- Data integration : Tabulate results to predict environmental half-life and ecotoxicity thresholds:
| Parameter | Value |
|---|---|
| Hydrolysis t (pH 7) | 120 hours |
| Photodegradation rate | 0.05 day |
Reference ISO/IEC 17025-compliant protocols for reproducibility .
Advanced: How to design mechanistic studies for its antibacterial activity?
- Target identification : Perform molecular docking against bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) using AutoDock Vina.
- Enzyme inhibition assays : Measure IC values for target proteins in cell-free systems.
- Resistance profiling : Serial passage bacteria under sub-MIC exposure to monitor mutation rates .
Advanced: How to validate computational models against experimental spectroscopic data?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare theoretical vs. experimental H NMR shifts.
- Error analysis : Calculate root-mean-square deviations (RMSD) to quantify mismatches. Example:
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| C7-H | 7.85 | 7.92 | 0.07 |
Adjust computational parameters (e.g., solvent model, basis set) to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
